N-(3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-2-methylpropan-2-amine

Description

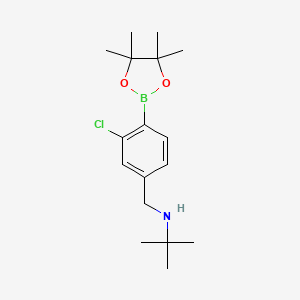

N-(3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-2-methylpropan-2-amine (CAS: 2096333-91-2) is a boronic ester derivative with a molecular formula of C₁₇H₂₇BClNO₂ and a molecular weight of 323.67 g/mol . Its structure comprises:

- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolan ring, a common motif in Suzuki-Miyaura cross-coupling reactions .

- A 3-chloro-4-benzyl group, where the chlorine substituent at the meta position may influence electronic and steric properties.

The compound is synthesized to ≥98% purity, as reported by commercial suppliers , and is likely prepared via palladium-catalyzed borylation or coupling reactions, given its structural similarity to other boronic esters .

Properties

IUPAC Name |

N-[[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-2-methylpropan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BClNO2/c1-15(2,3)20-11-12-8-9-13(14(19)10-12)18-21-16(4,5)17(6,7)22-18/h8-10,20H,11H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKJROSQAUOLZPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CNC(C)(C)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-2-methylpropan-2-amine typically involves multiple steps. One common method includes the borylation of a benzyl chloride derivative followed by amination. The reaction conditions often require the use of palladium catalysts and specific ligands to facilitate the borylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-2-methylpropan-2-amine can undergo various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: The compound can be reduced under specific conditions to yield different amine derivatives.

Substitution: The chlorine atom in the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include boronic acids, reduced amine derivatives, and substituted benzyl compounds .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has shown that compounds containing dioxaborolane moieties exhibit promising anticancer properties. The incorporation of the N-(3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl) group enhances the compound's ability to target specific cancer cell lines. For instance, studies have indicated that similar compounds can inhibit tumor growth by inducing apoptosis in malignant cells .

1.2 Targeted Protein Degradation

The compound is being investigated for its role in targeted protein degradation pathways. It acts as a ligand for E3 ubiquitin ligases, facilitating the selective degradation of proteins associated with various diseases, including cancer and neurodegenerative disorders. This mechanism could lead to innovative treatments that minimize side effects by specifically targeting pathological proteins .

Material Science

2.1 Polymer Chemistry

The dioxaborolane structure is advantageous in polymer synthesis due to its ability to form stable covalent bonds with various substrates. This characteristic allows for the development of functional polymers with tailored properties for applications in coatings, adhesives, and drug delivery systems. The versatility of this compound makes it a valuable building block in creating advanced materials .

2.2 Sensor Technology

N-(3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-2-methylpropan-2-amine has potential applications in sensor technology. Its ability to interact with specific analytes can be harnessed to develop sensitive detection systems for environmental monitoring or biomedical diagnostics .

Agrochemicals

3.1 Herbicide Development

The chlorinated aromatic structure of this compound may provide herbicidal properties. Research into similar compounds has indicated their effectiveness in controlling weed growth while minimizing harm to crops. The development of such agrochemicals could lead to more sustainable agricultural practices .

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of dioxaborolane derivatives for their anticancer activity against breast cancer cell lines. The results demonstrated that the incorporation of specific substituents significantly enhanced cytotoxicity compared to standard treatments .

Case Study 2: Polymer Applications

In a recent publication in Advanced Materials, researchers reported the use of dioxaborolane-based polymers in drug delivery systems. These polymers exhibited controlled release profiles and improved bioavailability for various therapeutic agents .

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-2-methylpropan-2-amine involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The compound’s molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and proteins involved in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

N-(4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-N-methylpropan-2-amine (CAS: 934586-45-5)

- Molecular Formula: C₁₈H₃₀BNO₃

- Molecular Weight : 319.25 g/mol .

- Key Differences :

- 4-Methoxy substituent replaces chlorine, increasing electron density on the aromatic ring and altering reactivity in cross-coupling reactions.

- N-methylpropan-2-amine introduces a methyl group on the amine, reducing steric hindrance compared to the tert-butyl group in the target compound.

- Applications: Potential use in medicinal chemistry for its enhanced solubility due to the methoxy group .

N-(5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-2-amine (CAS: 2096336-54-6)

Variations in the Amine Substituent

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopropanamine (CAS: 1150271-52-5)

- Molecular Formula: C₁₆H₂₄BNO₂

- Molecular Weight : 273.18 g/mol .

- Key Differences: Cyclopropanamine replaces tert-butylamine, introducing a strained ring system that may affect conformational stability. No halogen substituents on the aromatic ring.

- Applications : Used in agrochemical research due to its compact amine group .

Functional Group Additions

N-(4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4-nitrobenzo[c][1,2,5]thiadiazol-5-amine

- Molecular Formula : C₂₀H₂₃BN₄O₄S

- Molecular Weight : 442.29 g/mol .

- Key Differences :

- Nitrobenzo-thiadiazole moiety introduces strong electron-withdrawing effects, enhancing reactivity in nucleophilic substitutions.

- Methyl group at the para position on the phenyl ring.

- Applications : Explored in optoelectronics and as a fluorescent probe .

Structural and Functional Comparison Table

Research Findings and Implications

- Reactivity in Cross-Coupling : The target compound’s chlorine substituent may direct cross-coupling reactions meta to the boronate, unlike methoxy or methyl groups, which activate para positions .

- Lipophilicity : The tert-butylamine group in the target compound increases logP compared to cyclopropanamine or isopropylamine analogs, favoring blood-brain barrier penetration in drug design .

- Synthetic Challenges : Compounds with nitro or thiadiazole groups (e.g., ) exhibit lower yields (56.5%) due to steric and electronic complexities, whereas boronic esters with simple substituents achieve ≥95% purity .

Biological Activity

N-(3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-2-methylpropan-2-amine is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : N-(3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-2-methylpropan-2-amine

- CAS Number : 877160-63-9

- Molecular Formula : C12H17BClNO2

- Molecular Weight : 253.54 g/mol

The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets within cells. Research indicates that the dioxaborolane moiety contributes to the compound's stability and potential inhibitory effects on various enzymes.

Enzyme Inhibition

Studies have shown that compounds containing the dioxaborolane structure can act as enzyme inhibitors. For instance, similar compounds have been reported to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. The inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells .

Biological Activity Studies

Several studies have evaluated the biological activities of related compounds or analogs:

- Antiviral Activity : Research has demonstrated that certain derivatives exhibit antiviral properties against β-coronaviruses, including SARS-CoV-2. The modifications in the molecular structure can significantly enhance potency against these viruses .

- Metabolic Stability : A comparative analysis of metabolic stability showed that compounds with similar structures exhibited varying degrees of stability in liver microsomes. For example, one study reported improved metabolic stability for a triazole derivative compared to its predecessors . This suggests that modifications to the dioxaborolane group may also enhance stability.

- Solubility and Bioavailability : The solubility of compounds is critical for their biological activity. A study indicated that while some derivatives showed excellent potency, their solubility was limited (e.g., 0.47 μg/mL), which could affect bioavailability .

Data Table: Biological Activity Comparison

| Compound | Antiviral Potency (EC50) | Metabolic Stability (%) | Solubility (μg/mL) |

|---|---|---|---|

| Compound A | 0.5 μM | 74% | 0.47 |

| Compound B | 0.8 μM | 22% | 2.8 |

| N-(3-Chloro...) | TBD | TBD | TBD |

Case Studies

- Case Study on CDK Inhibition : In a recent study involving various CDK inhibitors, modifications to the dioxaborolane structure were explored to enhance binding affinity and selectivity towards CDK4/6. The results indicated that certain substitutions led to a significant increase in inhibitory activity .

- Antiviral Efficacy : Another investigation focused on the antiviral efficacy of similar compounds against SARS-CoV-2 showed promising results in vitro, suggesting that further exploration into structural modifications could yield potent antiviral agents .

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized for improved yield and purity?

- Methodology :

- Conduct reactions under an inert atmosphere (e.g., nitrogen/argon) to prevent hydrolysis of the boronate ester .

- Optimize solvent choice (e.g., THF or DMF) and temperature (typically 60–100°C) to balance reaction rate and side-product formation .

- Use palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps, paired with bases like Na₂CO₃ to enhance efficiency .

- Purify via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization to isolate high-purity product .

Q. What analytical techniques are essential for confirming structure and purity?

- Methodology :

- ¹H/¹³C NMR spectroscopy : Assign peaks for the chloro, tert-butyl, and boronate groups (e.g., δ ~1.3 ppm for tetramethyl-dioxaborolane methyl groups) .

- Mass spectrometry (ESI-HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic patterns matching the molecular formula .

- HPLC : Monitor purity (>95%) using reverse-phase columns and UV detection .

Q. What handling and storage conditions prevent degradation?

- Methodology :

- Store under inert gas (argon) at –20°C to minimize hydrolysis of the boronate ester .

- Use moisture-free solvents (e.g., dried THF over molecular sieves) during synthesis .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved for this boron-containing compound?

- Methodology :

- Use SHELXL for refinement, particularly for handling twinning or high-resolution data .

- Validate hydrogen bonding and steric interactions around the boronate group using Olex2 or Mercury visualization tools .

- Compare experimental data with DFT-optimized structures to identify geometric mismatches .

Q. What strategies mitigate competing side reactions during Suzuki-Miyaura coupling?

- Methodology :

- Screen ligands (e.g., SPhos, XPhos) to enhance catalyst selectivity and reduce proto-deboronation .

- Adjust base strength (e.g., K₃PO₄ vs. Na₂CO₃) to minimize undesired aryl halide hydrolysis .

- Monitor reaction progress via TLC or in-situ NMR to terminate reactions before side-product accumulation .

Q. How to design experiments assessing hydrolytic stability of the dioxaborolane ring?

- Methodology :

- Incubate the compound in phosphate-buffered saline (PBS) at varying pH (5.0–7.4) and temperatures (25–37°C) .

- Quantify degradation using HPLC or ¹¹B NMR to track boronic acid formation .

Q. How do electronic effects of substituents influence the boron center’s reactivity?

- Methodology :

- Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and partial charges .

- Correlate NMR chemical shifts (e.g., ¹¹B or ¹⁹F in fluorinated analogs) with electron-withdrawing/donating effects of substituents .

Q. What methodologies evaluate its potential as a protein-binding agent?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.